molecular formula C19H17Cl2N3O3S B11163155 2-(2,4-dichlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide

2-(2,4-dichlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B11163155
M. Wt: 438.3 g/mol
InChI Key: ONFVIOHVJHTUQK-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base.

    Formation of 2-(2,4-dichlorophenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like phosphorus pentachloride.

    Synthesis of the thiadiazole ring: This involves the reaction of 2-(2,4-dichlorophenoxy)acetyl chloride with 5-amino-1,3,4-thiadiazole in the presence of a base.

    Final coupling reaction: The thiadiazole intermediate is then coupled with 2-(4-methoxyphenyl)ethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to its combined structural features of a thiadiazole ring and a dichlorophenoxy group, which contribute to its diverse biological activities.

Properties

Molecular Formula

C19H17Cl2N3O3S

Molecular Weight

438.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H17Cl2N3O3S/c1-26-14-6-2-12(3-7-14)4-9-18-23-24-19(28-18)22-17(25)11-27-16-8-5-13(20)10-15(16)21/h2-3,5-8,10H,4,9,11H2,1H3,(H,22,24,25)

InChI Key

ONFVIOHVJHTUQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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